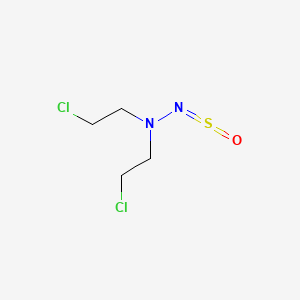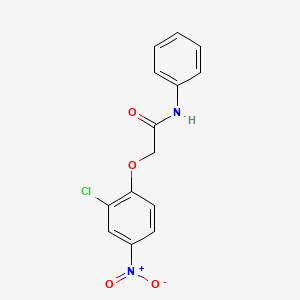
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to form 2-chloro-4-nitrophenol.
Etherification: 2-chloro-4-nitrophenol is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid.
Amidation: Finally, 2-(2-chloro-4-nitrophenoxy)acetic acid is reacted with aniline to produce this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 2-(2-Amino-4-nitrophenoxy)-n-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Chloro-4-nitrophenoxy)acetic acid and aniline.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used as an intermediate in the synthesis of various agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride
- 4-Chloro-2-nitrophenol
Comparison:
- 2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar in structure but lacks the phenylacetamide moiety, making it less versatile in medicinal applications.
- 2-(2-Chloro-4-nitrophenoxy)acetyl chloride: More reactive due to the presence of the acyl chloride group, making it useful for further chemical modifications.
- 4-Chloro-2-nitrophenol: Lacks the acetamide group, which limits its applications in drug development compared to 2-(2-Chloro-4-nitrophenoxy)-n-phenylacetamide.
Propiedades
Número CAS |
31191-22-7 |
|---|---|
Fórmula molecular |
C14H11ClN2O4 |
Peso molecular |
306.70 g/mol |
Nombre IUPAC |
2-(2-chloro-4-nitrophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-8-11(17(19)20)6-7-13(12)21-9-14(18)16-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |
Clave InChI |
FQSWRXFTMLLUTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)

![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
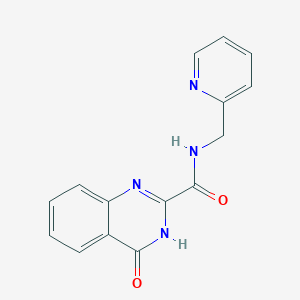
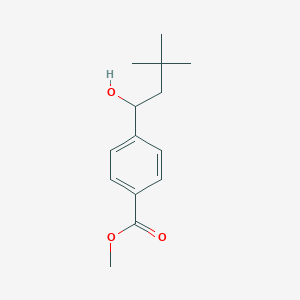
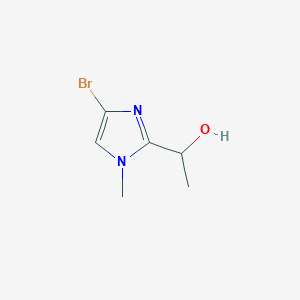

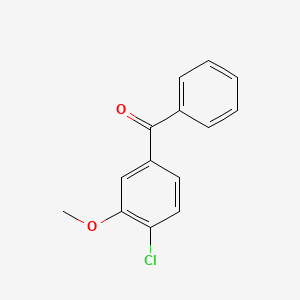

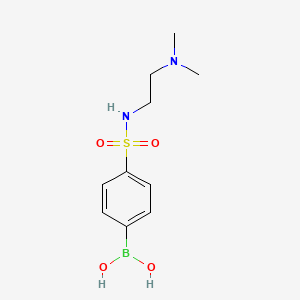
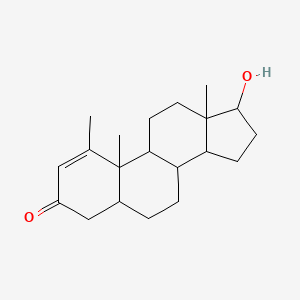
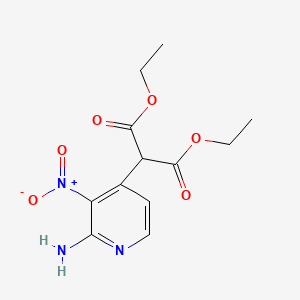
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
